molecular formula C13H17BFNO4 B596908 Methyl 5-fluoro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)picolinate CAS No. 1218790-18-1

Methyl 5-fluoro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No.: B596908
CAS No.: 1218790-18-1
M. Wt: 281.09
InChI Key: BJMXRGXGJNDFBT-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronate ester derivative of picolinic acid, featuring a fluorine substituent at the 5-position and a methyl ester at the 2-position of the pyridine ring. The 4-position is substituted with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a key functional group enabling participation in Suzuki-Miyaura cross-coupling reactions . Such reactions are pivotal in pharmaceutical synthesis for constructing biaryl scaffolds, as demonstrated in , where structurally related boronates are used to synthesize complex drug intermediates .

Properties

IUPAC Name

methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-10(11(17)18-5)16-7-9(8)15/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMXRGXGJNDFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678227
Record name Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-18-1
Record name Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxylate
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Record name Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid, pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors due to its boronic ester functionality.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves its role as a reagent in chemical reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, while the fluorinated picolinate moiety can participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The 5-fluoro group in the target compound increases electron-withdrawing effects, enhancing the electrophilicity of the pyridine ring. Boronate Position: Boronate placement at the 4-position (target compound) vs. 5-position () alters regioselectivity in Suzuki reactions. For example, 4-boronates favor coupling at the para position relative to the ester group, while 5-boronates may yield ortho-substituted products .
  • Ester Group Variations :

    • Methyl esters (target compound, –7,9) are standard for balancing reactivity and stability.
    • Ethyl or tert-butyl esters () improve solubility in organic solvents but may require harsher reaction conditions for ester hydrolysis in downstream steps .

Reactivity in Cross-Coupling Reactions

The target compound’s fluorine substituent likely accelerates oxidative addition in palladium-catalyzed reactions compared to non-fluorinated analogs. For instance, Miyaura and Suzuki () demonstrated that electron-deficient aryl boronates exhibit faster transmetalation rates . However, steric hindrance from substituents (e.g., methyl in ) can reduce catalytic efficiency.

Biological Activity

Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H17_{17}BFNO4_{4}
  • Molecular Weight : 281.09 g/mol
  • CAS Number : 2254168-41-5

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the fluorine atom and the boron-containing dioxaborolane moiety are crucial for its reactivity and potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways associated with proliferation and survival.
  • Antimicrobial Properties : Some investigations have noted its effectiveness against bacterial strains, indicating potential as an antimicrobial agent. The exact mechanism is under exploration but may involve interference with bacterial cell wall synthesis.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism in target organisms.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibitory effects on cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits metabolic enzymes

Case Study Example

In a study published in MDPI, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency compared to standard chemotherapeutics .

Safety and Toxicology

While the compound shows promising biological activities, safety evaluations are crucial. Preliminary toxicological assessments indicate moderate toxicity levels; however, detailed studies are necessary to fully understand the implications of long-term exposure and therapeutic windows.

Q & A

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) model the compound’s behavior in flow reactors?

  • Methodological Answer : AI-integrated simulations predict optimal flow rates, temperature gradients, and catalyst loading for continuous synthesis. discusses coupling COMSOL with machine learning to automate parameter adjustments, reducing trial-and-error experimentation .

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